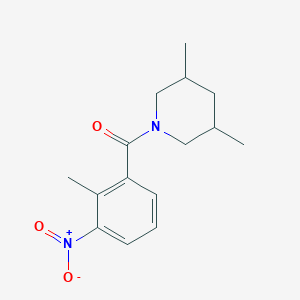
2-(1,3-Benzothiazol-2-ylthio)-N'-(3,4-dihydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a thioether linkage, and a hydrazide functional group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thioether Formation: The benzothiazole ring is then reacted with a halogenated acetic acid derivative to form the thioether linkage.
Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 3,4-dihydroxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction steps but optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The thioether linkage can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted thioethers.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: Potential therapeutic agent for treating infections, cancer, and oxidative stress-related diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide would depend on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic processes.
Anticancer Activity: It might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Lacks the dihydroxybenzylidene moiety.
N’-(3,4-Dihydroxybenzylidene)acetohydrazide: Lacks the benzothiazole ring.
2-(1,3-Benzothiazol-2-ylthio)-N’-(4-hydroxybenzylidene)acetohydrazide: Similar structure but with a different substitution pattern on the benzylidene moiety.
Uniqueness
2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is unique due to the presence of both the benzothiazole ring and the dihydroxybenzylidene moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
303105-74-0 |
|---|---|
分子式 |
C16H13N3O3S2 |
分子量 |
359.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O3S2/c20-12-6-5-10(7-13(12)21)8-17-19-15(22)9-23-16-18-11-3-1-2-4-14(11)24-16/h1-8,20-21H,9H2,(H,19,22)/b17-8+ |
InChIキー |
MSFPBEJRMJTOBA-CAOOACKPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(benzyloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11660084.png)
![3-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}propyl acetate](/img/structure/B11660085.png)
![N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11660092.png)
![(2E,5Z)-5-{[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11660095.png)
![Propyl {[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11660098.png)
![4-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11660106.png)
![dimethyl 2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660116.png)
![N-(2-ethylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11660118.png)
![6-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11660119.png)
![(6Z)-6-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660132.png)

![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660139.png)
![5-acetyl-9-[4-(diethylamino)phenyl]-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11660149.png)
![2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11660154.png)
